2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran

Catalog No.
S1493928
CAS No.
252577-77-8
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran

CAS Number

252577-77-8

Product Name

2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran

IUPAC Name

4-[(2S)-oxiran-2-yl]-2,3-dihydro-1-benzofuran

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-2-7(10-6-12-10)8-4-5-11-9(8)3-1/h1-3,10H,4-6H2/t10-/m1/s1

InChI Key

JQDKKMRQDFLAMW-SNVBAGLBSA-N

SMILES

C1COC2=CC=CC(=C21)C3CO3

Synonyms

(S)-4-(Oxiran-2-yl)-2,3-dihydrobenzofuran

Canonical SMILES

C1COC2=CC=CC(=C21)C3CO3

Isomeric SMILES

C1COC2=CC=CC(=C21)[C@H]3CO3

2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran is a heterocyclic organic compound characterized by its unique structure, which includes a benzofuran moiety fused with a dihydro and an oxirane (epoxide) ring. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and potential applications in medicinal chemistry. The oxirane group in its structure contributes to its reactivity and potential interactions with biological targets.

The chemical reactivity of 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran can be attributed to the presence of the oxirane ring, which is known to undergo nucleophilic ring-opening reactions. This property allows for the formation of various derivatives through reactions with nucleophiles such as amines or alcohols. For instance, the treatment of this compound with lithium diisopropylamide (LDA) can lead to the formation of hydroxymethyl derivatives, showcasing its versatility in synthetic organic chemistry .

Moreover, 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran can be synthesized from precursors like 2-hydroxyphenylmethanones through a multi-step process involving oxirane formation and subsequent transformations . This pathway highlights its potential as an intermediate in the synthesis of more complex molecules.

Compounds related to benzofurans, including 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran, exhibit a range of biological activities. These include anti-inflammatory, analgesic, and antimicrobial properties. Research indicates that derivatives of benzofurans have shown promise in modulating various biological pathways, potentially leading to therapeutic applications in treating conditions such as pain and inflammation . The specific biological activity of 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran has not been extensively documented, but its structural features suggest it may possess similar bioactive properties.

The synthesis of 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran typically involves several key steps:

  • Formation of Benzofuran: Starting materials such as salicylic aldehydes undergo cyclization to form benzofuran derivatives.
  • Oxirane Formation: The introduction of an oxirane group is achieved through treatment with reagents like trimethylsulfonium iodide under specific conditions .
  • Subsequent Modifications: Further reactions can modify the compound to enhance its biological activity or alter its chemical properties.

These methods highlight the compound's synthetic accessibility and potential for further derivatization.

The applications of 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran extend into various fields:

  • Medicinal Chemistry: Its derivatives may serve as lead compounds for drug development targeting inflammation and pain management.
  • Chemical Synthesis: As an intermediate in organic synthesis, it can facilitate the creation of more complex molecular architectures.
  • Material Science: Potential uses in developing functional materials due to its unique structural properties.

Several compounds share structural similarities with 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-HydroxymethylbenzofuranHydroxymethyl substitution on benzofuranExhibits enhanced solubility and bioactivity
5-Hydroxy-1-benzofuranHydroxyl group at position 5Known for strong antioxidant properties
Methyl 5-hydroxy-3-methylbenzofuranMethyl substitution at position 3Increased lipophilicity enhancing membrane penetration
6-MethoxybenzofuranMethoxy group at position 6Potentially improved pharmacokinetic properties

These compounds illustrate variations in functional groups that influence their biological activities and applications. The unique presence of the oxirane ring in 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran distinguishes it from other benzofurans by potentially enhancing reactivity and interaction capabilities.

XLogP3

1.4

Dates

Modify: 2023-07-17

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